1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride
CAS No.:
Cat. No.: VC15923889
Molecular Formula: C11H19ClN4O
Molecular Weight: 258.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19ClN4O |
---|---|
Molecular Weight | 258.75 g/mol |
IUPAC Name | 1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H |
Standard InChI Key | CUVHFZLPOHXMDA-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride (molecular formula: , molecular weight: 258.75 g/mol) features a pyridazine ring substituted with an ethoxy group at the 6-position, linked to a piperidine moiety via a nitrogen atom. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical candidates .
The ethoxy group’s electron-donating properties influence the pyridazine ring’s electronic configuration, potentially affecting binding interactions with biological targets. Piperidine, a six-membered amine-containing ring, contributes conformational flexibility and basicity, which are critical for membrane permeability and target engagement .
Table 1: Structural Comparison with Related Piperidine Derivatives
Biological Activity and Mechanistic Insights
Neuropharmacological Effects
Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. ADS-1024 reduces serotonin and dopamine concentrations in rat models , implying that the target compound might similarly modulate monoaminergic pathways.
Therapeutic Applications and Future Directions
Oncology
The compound’s hypothesized PD-1/PD-L1 inhibitory activity positions it as a candidate for combination therapies with existing immunotherapies like pembrolizumab. Synergistic effects could enhance T-cell activation against tumors, though in vitro binding assays are needed to validate this mechanism.
Autoimmune Diseases
Modulating immune checkpoints may also benefit autoimmune conditions. For example, inhibiting PD-1/PD-L1 could rebalance overactive immune responses in rheumatoid arthritis or lupus .
Table 2: Research Priorities for Preclinical Development
Objective | Methodology | Expected Outcome |
---|---|---|
Confirm PD-1/PD-L1 binding | Surface plasmon resonance | Dissociation constant (Kd) |
Assess in vivo efficacy | Syngeneic mouse tumor models | Tumor growth inhibition (%) |
Evaluate CNS penetration | Brain-plasma ratio studies | Quantify blood-brain barrier permeability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume